![molecular formula C11H16N2O2S B1351887 1-(Phenylsulfonyl)piperidin-4-amine CAS No. 228259-70-9](/img/structure/B1351887.png)
1-(Phenylsulfonyl)piperidin-4-amine
Overview
Description
1-(Phenylsulfonyl)piperidin-4-amine is a chemical compound with the CAS Number: 228259-70-9. It has a molecular weight of 240.33 and its IUPAC name is 1-(phenylsulfonyl)-4-piperidinamine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(Phenylsulfonyl)piperidin-4-amine is represented by the linear formula C11H16N2O2S . The Inchi Code for this compound is 1S/C11H16N2O2S/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 .Physical And Chemical Properties Analysis
1-(Phenylsulfonyl)piperidin-4-amine is a solid at room temperature . It has a molecular weight of 240.33 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Kinetics and Reaction Mechanisms
A study by (Um et al., 2009) investigated the aminolysis of X-substituted phenyl diphenylphosphinates, providing insight into the kinetics and mechanism of reactions involving similar compounds to 1-(Phenylsulfonyl)piperidin-4-amine. The research found that the nature of amines does not significantly affect the reaction mechanism, offering valuable information for chemical synthesis and reaction optimization.
Solid-Phase Synthesis
In a different approach, (Barco et al., 1998) utilized polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone for the solid-phase synthesis of substituted piperidin-4-one derivatives. This methodology can be related to the synthesis of compounds like 1-(Phenylsulfonyl)piperidin-4-amine, showcasing the potential for streamlined and efficient production of complex organic molecules.
Biological Evaluation and Molecular Docking
A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and biologically evaluated by (Khalid et al., 2014). The study included molecular docking to examine binding interactions with proteins, indicating the potential of these compounds in pharmaceutical applications and the role of 1-(Phenylsulfonyl)piperidin-4-amine derivatives in therapeutic research.
Antibacterial Properties
Further extending into the field of medicinal chemistry, (Khalid et al., 2016) explored the synthesis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating the biological activity and potential therapeutic applications of such compounds.
Molecular Mass Spectrum Analysis
The study of the molecular mass spectrum of related compounds, as investigated by (Qin, 2002), offers an understanding of the structural and chemical properties of 1-(Phenylsulfonyl)piperidin-4-amine derivatives. Such insights are crucial for the development of new drugs and understanding their interactions at the molecular level.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
properties
IUPAC Name |
1-(benzenesulfonyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYZVBQALRYBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406497 | |
Record name | 1-(phenylsulfonyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
228259-70-9 | |
Record name | 1-(phenylsulfonyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.